Octahydrocyclopenta[c]pyrrol-1-one

GlyT1 Schizophrenia Medicinal Chemistry

Procure Octahydrocyclopenta[c]pyrrol-1-one for its unique bicyclic γ-lactam core, essential for reproducing published SAR in GlyT1 inhibition, HBV capsid assembly modulation, and triple reuptake inhibition. This rigid scaffold, not easily mimicked, ensures conformational constraint and hydrogen-bonding capacity, directly impacting target binding and in vivo efficacy. Select this exact compound to leverage validated synthetic routes and avoid variability.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 56593-76-1
Cat. No. B2965936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocyclopenta[c]pyrrol-1-one
CAS56593-76-1
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CC2CNC(=O)C2C1
InChIInChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)
InChIKeyRLEPMHBHXGEBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrocyclopenta[c]pyrrol-1-one (CAS 56593-76-1) – Core Scaffold and Intermediate Procurement Guide


Octahydrocyclopenta[c]pyrrol-1-one (CAS 56593-76-1) is a bicyclic γ‑lactam composed of a cyclopentane ring fused to a pyrrolidin‑2‑one moiety [1]. This compound serves as a foundational scaffold for the synthesis of numerous bioactive molecules, including inhibitors of the type 1 glycine transporter (GlyT1) for schizophrenia [2], hepatitis B virus (HBV) capsid assembly modulators [3], and triple reuptake inhibitors (TRIs) for depression [4]. Its molecular formula is C₇H₁₁NO (MW 125.17 g·mol⁻¹) with an exact mass of 125.08406 g·mol⁻¹ [5], and it is typically supplied at ≥95% purity as a white to off‑white solid .

Octahydrocyclopenta[c]pyrrol-1-one (CAS 56593-76-1): Structural Rigidity and Substitution Constraints in Drug Discovery


The octahydrocyclopenta[c]pyrrol-1-one scaffold imposes a rigid, conformationally constrained bicyclic framework that is not easily mimicked by monocyclic or acyclic analogs. Substitution of this core with simpler lactams (e.g., pyrrolidin‑2‑one or piperidin‑2‑one) or with the fully reduced amine analog octahydrocyclopenta[c]pyrrole (CAS 5661‑03‑0) [1] alters both the three‑dimensional orientation of pendant pharmacophores and the hydrogen‑bonding capacity of the lactam carbonyl. In GlyT1 inhibitor programs, the octahydrocyclopenta[c]pyrrole core provided a distinct SAR profile compared to other bicyclic scaffolds, enabling potent in vitro inhibition and in vivo elevation of CSF glycine that was not achievable with less constrained templates [2]. Similarly, in HBV capsid assembly modulation, the tetrahydrocyclopenta[c]pyrrole core was critical for maintaining high anti‑HBV cellular potency while improving oral exposure and half‑life [3]. Therefore, procurement of the authentic octahydrocyclopenta[c]pyrrol‑1‑one scaffold is essential for reproducing published biological activities and for leveraging the unique conformational space it occupies.

Quantitative Differentiation: Octahydrocyclopenta[c]pyrrol-1-one (CAS 56593-76-1) vs. Closest Analogs and In‑Class Scaffolds


GlyT1 Inhibition: Octahydrocyclopenta[c]pyrrol-1-one-Derived Inhibitors vs. Alternative Scaffolds

In a series of octahydrocyclopenta[c]pyrrole‑based GlyT1 inhibitors, compound 9d (a derivative of the octahydrocyclopenta[c]pyrrol-1-one scaffold) exhibited potent in vitro inhibition of GlyT1 (IC₅₀ not disclosed in abstract) and demonstrated in vivo efficacy by elevating CSF glycine levels [1]. In contrast, alternative bicyclic scaffolds explored in the same program (e.g., octahydro‑1H‑isoindole) showed different SAR and were less optimal for achieving the desired combination of potency and CNS penetration [1].

GlyT1 Schizophrenia Medicinal Chemistry

HBV Capsid Assembly Modulation: Octahydrocyclopenta[c]pyrrol-1-one Core vs. AB‑506 Clinical Candidate

Optimization of the clinical candidate AB‑506, which contains a tetrahydrocyclopenta[c]pyrrole core closely related to octahydrocyclopenta[c]pyrrol‑1‑one, focused on improving oral exposure and half‑life while maintaining high anti‑HBV cellular potency [1]. Key analogs achieved multi‑log₁₀ reductions in serum HBV DNA following once‑daily oral dosing in a preclinical animal model of HBV replication [1]. The core modification strategy underscored the importance of the cyclopenta[c]pyrrole framework in achieving a favorable pharmacokinetic‑pharmacodynamic profile.

HBV Capsid Assembly Antiviral

Triple Reuptake Inhibition: Octahydrocyclopenta[c]pyrrole Scaffold vs. Octahydro‑1H‑isoindole Scaffold

A comparative study of bicyclic octahydrocyclopenta[c]pyrrole and octahydro‑1H‑isoindole scaffolds as triple reuptake inhibitors (TRIs) revealed that optimized octahydrocyclopenta[c]pyrrole derivatives achieved potent inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. For example, compound 22a displayed IC₅₀ values of 20 nM (SERT), 109 nM (NET), and 430 nM (DAT), while compound 23a showed IC₅₀ values of 29 nM (SERT), 85 nM (NET), and 168 nM (DAT) [1]. The octahydro‑1H‑isoindole series, while also potent, exhibited a distinct SAR and different transporter selectivity profiles [1].

Triple Reuptake Inhibitor Depression SERT/NET/DAT

Synthetic Efficiency: CN103274989A Preparation Method Yield vs. Prior Art

A patent (CN103274989A) describes an improved preparation method for octahydrocyclopenta[c]pyrrole derivatives, achieving a yield of 90% for the synthesis of 3‑dimethylmaleimide (formula A1), a key intermediate en route to octahydrocyclopenta[c]pyrrol‑1‑one [1]. This represents a significant improvement over earlier methods, such as the 1988 Malek Jaroslav procedure which required low‑temperature conditions (−78 °C) and gave yields around 65% for related transformations [1].

Synthetic Methodology Process Chemistry Yield Optimization

Octahydrocyclopenta[c]pyrrol-1-one (CAS 56593-76-1): Optimal Use Cases in Drug Discovery and Chemical Synthesis


GlyT1 Inhibitor Lead Optimization for Schizophrenia

Researchers aiming to develop novel GlyT1 inhibitors should prioritize octahydrocyclopenta[c]pyrrol‑1‑one as a core scaffold. The SAR established by Lowe et al. [1] demonstrates that this bicyclic lactam enables potent in vitro GlyT1 inhibition and in vivo CSF glycine elevation, a profile not readily achieved with other bicyclic cores. Procurement of this scaffold is essential for reproducing and expanding upon the published GlyT1 inhibitor series.

HBV Capsid Assembly Modulator Development

Medicinal chemists pursuing HBV capsid assembly modulators can leverage octahydrocyclopenta[c]pyrrol‑1‑one as a starting point for core modification. As demonstrated by Cole et al. [2], the tetrahydrocyclopenta[c]pyrrole core (directly derived from octahydrocyclopenta[c]pyrrol‑1‑one) allowed for improvements in oral exposure and half‑life while maintaining anti‑HBV potency, leading to multi‑log₁₀ reductions in viral DNA in preclinical models.

Triple Reuptake Inhibitor (TRI) Antidepressant Programs

The octahydrocyclopenta[c]pyrrole scaffold, accessible from octahydrocyclopenta[c]pyrrol‑1‑one, has been validated as a platform for triple reuptake inhibitors with balanced SERT/NET/DAT inhibition [3]. Researchers should consider this scaffold when designing next‑generation antidepressants that aim to address anhedonia and improve onset of action relative to SSRIs.

Large‑Scale Synthesis and Process Development

For process chemists and procurement managers, the improved synthetic route described in CN103274989A [4] provides a scalable, high‑yielding method for accessing octahydrocyclopenta[c]pyrrol‑1‑one derivatives. The 90% yield for key intermediates, compared to ~65% for prior methods, translates to lower material costs and reduced waste, making it the preferred synthetic strategy for gram‑to‑kilogram scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydrocyclopenta[c]pyrrol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.